L-Glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid
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Overview
Description
L-Glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid is a complex peptide compound It is composed of multiple amino acids, each contributing to its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like HBTU or DIC in the presence of a base such as DIPEA.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques like HPLC.
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT or TCEP.
Substitution: Various alkylating agents or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
L-Glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.
Industry: Utilized in the development of novel materials and biotechnological applications.
Mechanism of Action
The mechanism by which L-Glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling and function. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanyl-L-glutaminyl-L-lysyl-N~5~-carbamoyl-L-ornithyl-L-leucyl-L-α-aspartylglycyl-L-seryl-L-valine: Another complex peptide with similar structural features.
L-Glutaminyl-L-lysyl-N~5~-carbamoyl-L-ornithyl-L-prolyl-L-glutamic acid: Shares several amino acid residues with the compound .
Uniqueness
L-Glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid is unique due to its specific sequence and the presence of the diaminomethylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
478183-04-9 |
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Molecular Formula |
C25H46N10O9 |
Molecular Weight |
630.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C25H46N10O9/c1-13(20(39)35-17(24(43)44)8-10-19(37)38)32-22(41)16(6-4-12-31-25(29)30)34-23(42)15(5-2-3-11-26)33-21(40)14(27)7-9-18(28)36/h13-17H,2-12,26-27H2,1H3,(H2,28,36)(H,32,41)(H,33,40)(H,34,42)(H,35,39)(H,37,38)(H,43,44)(H4,29,30,31)/t13-,14-,15-,16-,17-/m0/s1 |
InChI Key |
SQKUTHREBOVZGF-WOYTXXSLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
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